![molecular formula C13H9ClF3NO2S B263405 N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B263405.png)
N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide, commonly known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel protein that plays a critical role in the regulation of salt and water transport across epithelial tissues. Mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening genetic disorder that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied as a tool compound to investigate the function and regulation of CFTR in both normal and disease conditions.
Wirkmechanismus
N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamideinh-172 binds to a specific site on the N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide protein, known as the regulatory domain, and inhibits its function as a chloride channel. The exact mechanism of inhibition is not fully understood, but it is thought to involve a conformational change in the N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide protein that prevents it from opening and allowing chloride ions to pass through.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamideinh-172 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide-mediated chloride secretion, it has been shown to reduce the expression of the N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide protein and alter the composition of the airway surface liquid. N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamideinh-172 has also been shown to have anti-inflammatory effects in the airways, which may be beneficial in the treatment of cystic fibrosis and other respiratory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamideinh-172 has several advantages as a research tool. It is a highly specific inhibitor of N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide, with minimal off-target effects. It is also relatively easy to use and has been extensively validated in a variety of experimental systems. However, there are also some limitations to its use. N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamideinh-172 is a small molecule inhibitor, which may limit its effectiveness in vivo. It also has a relatively short half-life, which may require frequent dosing in some experimental systems.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamideinh-172. One area of interest is the development of more potent and selective inhibitors of N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide. Another area of interest is the use of N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamideinh-172 as a therapeutic agent for the treatment of cystic fibrosis and other respiratory diseases. Finally, there is a need for further research to elucidate the exact mechanism of action of N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamideinh-172 and its effects on other physiological processes beyond N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide-mediated chloride secretion.
Synthesemethoden
N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamideinh-172 was first synthesized by researchers at the University of North Carolina at Chapel Hill in 2003. The synthesis method involves a multi-step process that starts with the reaction of 2-chlorobenzenesulfonyl chloride with 3-(trifluoromethyl)aniline to form a sulfonamide intermediate. The intermediate is then treated with sodium hydride and 1,3-dibromo-5,5-dimethylhydantoin to form the final product, N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamideinh-172.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamideinh-172 has been widely used as a research tool to investigate the function and regulation of N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide. It has been shown to inhibit N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide-mediated chloride secretion in a variety of epithelial tissues, including airway, intestinal, and sweat gland epithelia. N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamideinh-172 has also been used to study the role of N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide in other physiological processes, such as the regulation of pancreatic bicarbonate secretion and the modulation of airway surface liquid volume.
Eigenschaften
Produktname |
N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide |
---|---|
Molekularformel |
C13H9ClF3NO2S |
Molekulargewicht |
335.73 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H9ClF3NO2S/c14-11-6-1-2-7-12(11)18-21(19,20)10-5-3-4-9(8-10)13(15,16)17/h1-8,18H |
InChI-Schlüssel |
FUGYLNQMOSTUIS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.